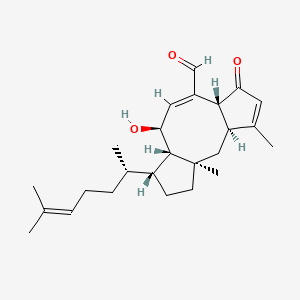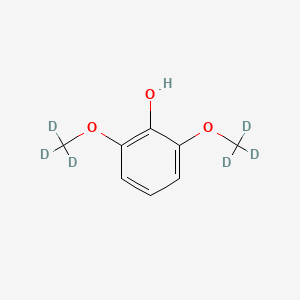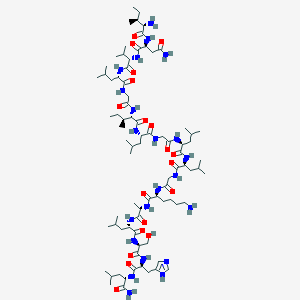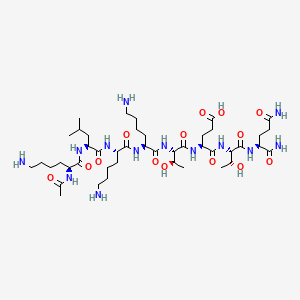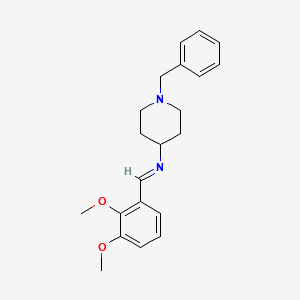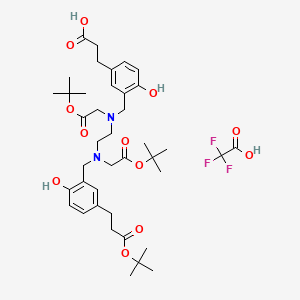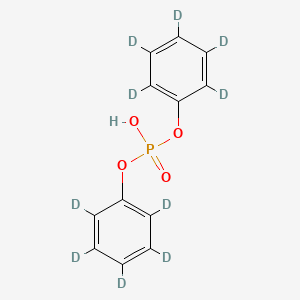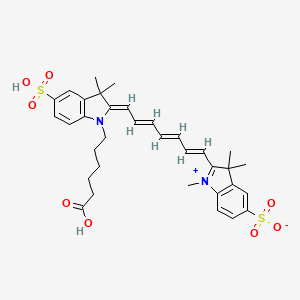
Pyridoxine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridoxine-d3, also known as deuterated pyridoxine, is a stable isotope-labeled form of pyridoxine, which is a form of vitamin B6. This compound is characterized by the replacement of hydrogen atoms with deuterium, a heavier isotope of hydrogen. Pyridoxine is essential for various biological functions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine-d3 involves the deuteration of pyridoxine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration at specific positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and isotopic purity. The final product is purified using chromatographic techniques to remove any impurities and ensure the desired isotopic composition .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridoxine-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to pyridoxal-d3 using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Pyridoxal-d3 can be reduced back to this compound using reducing agents like sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Pyridoxal-d3
Reduction: this compound
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyridoxine-d3 has a wide range of applications in scientific research, including:
Wirkmechanismus
Pyridoxine-d3 exerts its effects through its conversion to pyridoxal 5’-phosphate, the active coenzyme form of vitamin B6. This coenzyme is involved in numerous enzymatic reactions, including:
Amino Acid Metabolism: Acts as a coenzyme for transaminases and decarboxylases, facilitating the synthesis and degradation of amino acids.
Neurotransmitter Synthesis: Involved in the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA).
Hemoglobin Production: Plays a role in the synthesis of heme, a component of hemoglobin.
Vergleich Mit ähnlichen Verbindungen
Pyridoxine-d3 is compared with other similar compounds, including:
Pyridoxine (Vitamin B6): The non-deuterated form of pyridoxine, essential for similar biological functions but lacks the isotopic labeling used in research.
Pyridoxal: An oxidized form of pyridoxine, also involved in vitamin B6 metabolism.
Pyridoxamine: Another form of vitamin B6, involved in different biochemical pathways.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved accuracy in mass spectrometry and the ability to trace metabolic pathways more precisely .
Eigenschaften
Molekularformel |
C8H11NO3 |
|---|---|
Molekulargewicht |
172.20 g/mol |
IUPAC-Name |
4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3 |
InChI-Schlüssel |
LXNHXLLTXMVWPM-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



